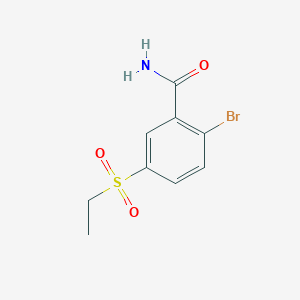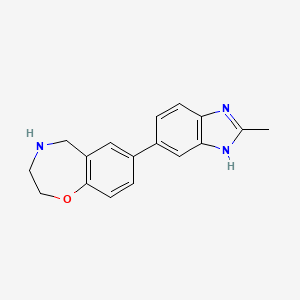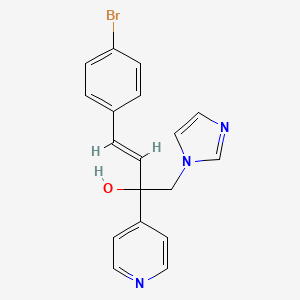![molecular formula C11H5BrClN3OS B13936071 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine is a heterocyclic compound that contains a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is further substituted with a bromo-thiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine typically involves multiple steps. One common method includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The thiophene ring is then brominated, and the final product is obtained by coupling the bromo-thiophene with the oxadiazole-pyridine moiety under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and various catalysts such as palladium or copper complexes. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-proliferative agent, particularly as a cyclin-dependent kinase 2 (CDK-2) inhibitor, which is important in cell cycle regulation and cancer treatment.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine involves its interaction with specific molecular targets. For instance, as a CDK-2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.
Pyridine Derivatives: These compounds are widely studied for their medicinal properties and are used in various therapeutic applications.
Uniqueness
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine is unique due to the combination of the three different heterocyclic moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C11H5BrClN3OS |
|---|---|
Peso molecular |
342.60 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)-5-(6-chloropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H5BrClN3OS/c12-8-3-2-7(18-8)11-16-15-10(17-11)6-1-4-9(13)14-5-6/h1-5H |
Clave InChI |
WHFQZNJLSMONOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NN=C(O2)C3=CC=C(S3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


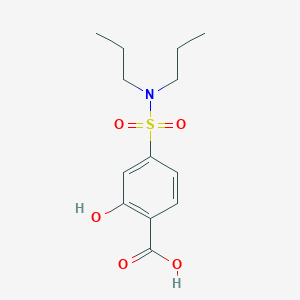
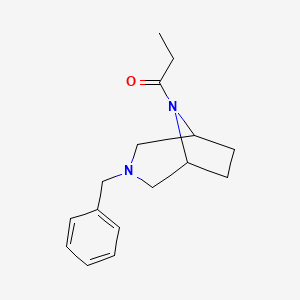
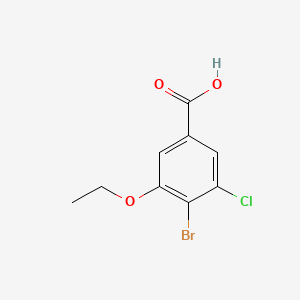
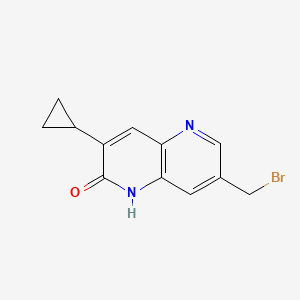
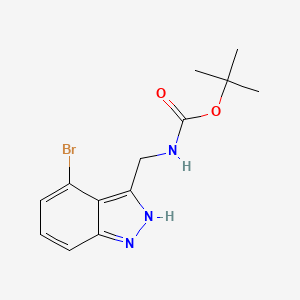
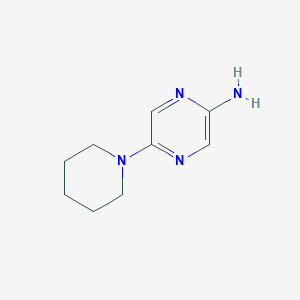
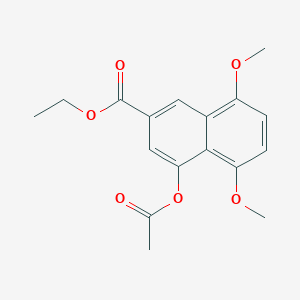
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

